molecular formula C20H21N3OS2 B12140320 N-(3,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide

N-(3,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide

Cat. No.: B12140320
M. Wt: 383.5 g/mol
InChI Key: BQVRRIWJAODKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide is a heterocyclic compound featuring a tricyclic core with sulfur and nitrogen atoms, a 3,4-dimethylphenyl substituent, and a thioacetamide linkage. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted XLogP3 ~4.8) and a molecular weight of ~425.6 g/mol .

Properties

Molecular Formula

C20H21N3OS2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N3OS2/c1-11-7-8-14(9-12(11)2)23-17(24)10-25-19-18-15-5-4-6-16(15)26-20(18)22-13(3)21-19/h7-9H,4-6,10H2,1-3H3,(H,23,24)

InChI Key

BQVRRIWJAODKEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Their Impacts

The compound’s analogs differ primarily in substituents on the tricyclic core and the aryl/alkyl groups attached to the acetamide moiety. These modifications influence solubility, lipophilicity, and target affinity.

Table 1: Comparative Analysis of Analogs
Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Water Solubility (µg/mL) Notable Features
Target Compound: 10-methyl, 3,4-dimethylphenyl C₂₂H₂₃N₃O₂S₂ 425.6 ~4.8 Not reported Enhanced hydrophobic interactions
Analog 1: 11-prop-2-enyl, 12-oxo (CAS 618393-20-7) C₂₂H₂₃N₃O₂S₂ 425.6 4.8 Not reported Prop-2-enyl group may increase reactivity
Analog 2: 11-phenyl, 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl (CAS 690642-72-9) C₂₃H₁₈ClN₅O₂S₃ 528.0 ~5.2 Not reported Chlorine and thiadiazole enhance electronegativity
Analog 3: N-ethyl (CAS 733040-96-5) C₁₆H₁₉N₃O₂S₂ 349.5 ~3.5 37.5 (pH 7.4) Higher solubility due to ethyl group

Pharmacological and Physicochemical Insights

  • Target Compound vs. Analog 1 (11-prop-2-enyl): Both share the same molecular formula but differ in substituents.
  • Target Compound vs. However, this may reduce cell permeability due to higher polarity .
  • Target Compound vs. Analog 3 (N-ethyl) : The ethyl substitution in Analog 3 reduces molecular weight and lipophilicity (XLogP3 ~3.5), resulting in significantly higher aqueous solubility (37.5 µg/mL). This suggests that alkylation of the acetamide nitrogen could optimize pharmacokinetic profiles for certain applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.